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molecular formula C9H12ClNO B8372406 1-Chloro-3-(4-aminophenoxy)propane

1-Chloro-3-(4-aminophenoxy)propane

Cat. No. B8372406
M. Wt: 185.65 g/mol
InChI Key: MLPUKYZSZJQRJG-UHFFFAOYSA-N
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Patent
US05104892

Procedure details

A mixture of 1-chloro-3-(4-nitrophenoxy)propane (830 mg, 3.85 mmol), stannous chloride dihydrate (4.3 g, 19.25 mmol), and EtOH (20 mL) was heated under reflux for 3 hours. The mixture was cooled, 2.5N NaOH (19 mL) was added, and the precipitate was removed by filtration. The filtrate was concentrated to 10 mL and extracted with EtOAc. The extracts were dried (MgSO4) and concentrated to give 700 mg (98%) of product as a brown oil.
Quantity
830 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1.[OH-].[Na+]>CCO>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
ClCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Name
stannous chloride dihydrate
Quantity
4.3 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 10 mL
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCCCOC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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